molecular formula C21H15N B14605409 7,12-Dimethyltetraphene-2-carbonitrile CAS No. 60786-56-3

7,12-Dimethyltetraphene-2-carbonitrile

Cat. No.: B14605409
CAS No.: 60786-56-3
M. Wt: 281.3 g/mol
InChI Key: DHPNSWUSEXLQLY-UHFFFAOYSA-N
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Description

Tetraphene derivatives typically feature fused aromatic or partially saturated ring systems with substituents like methyl groups and nitrile functionalities. The nitrile group at position 2 and methyl groups at positions 7 and 12 suggest a planar aromatic core with steric and electronic modifications influencing reactivity and solubility. Such compounds are often synthesized via electrophilic substitution, condensation, or cyclization reactions, as seen in related systems .

Properties

CAS No.

60786-56-3

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracene-2-carbonitrile

InChI

InChI=1S/C21H15N/c1-13-17-5-3-4-6-18(17)14(2)21-19(13)10-9-16-8-7-15(12-22)11-20(16)21/h3-11H,1-2H3

InChI Key

DHPNSWUSEXLQLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several carbonitrile-containing heterocycles with distinct substitution patterns, ring systems, and applications. Below is a comparative analysis:

Key Comparative Insights

Core Structure Diversity :

  • 7,12-Dimethyltetraphene-2-carbonitrile likely has a fused aromatic system, contrasting with tetrahydrobenzo[b]thiophene (e.g., ), thiophene (), or indole () cores. These differences influence conjugation, stability, and intermolecular interactions.

Synthetic Strategies :

  • Electrophilic substitutions (e.g., bromination in ) and condensation reactions (e.g., ZnCl₂-mediated in ) are common for nitrile-functionalized heterocycles. The absence of direct data on 7,12-Dimethyltetraphene-2-carbonitrile suggests plausible routes via Friedel-Crafts alkylation or Pd-catalyzed cyanation.

Physicochemical Properties :

  • Melting points for carbonitriles range widely (e.g., 277°C for vs. unrecorded for ), likely influenced by crystallinity and hydrogen-bonding capacity. The nitrile group’s polarity may enhance solubility in polar aprotic solvents.

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